Ethyl 4-((3-chlorophenyl)(1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a piperazine ring, a dihydropyridine ring, and a chlorophenyl group . It is used for the synthesis of analogs of Lucanthone, having antitumor and bactericidal properties .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The molecule contains a piperazine ring, a dihydropyridine ring, and a chlorophenyl group. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the complexity of the molecule, it could potentially undergo a variety of reactions, including substitutions, additions, and eliminations .Scientific Research Applications
Cyclization Reactions and Antibacterial Activity
The cyclization reactions of related compounds have been explored, leading to the formation of various derivatives like tetrahydropyridine, dihydropyrazolone, and oxazole. These compounds, including ones similar to ethyl 4-((3-chlorophenyl)...piperazine-1-carboxylate, have shown weak antibacterial activity, as demonstrated in studies by Anusevičius et al. (2014) (Anusevičius et al., 2014).
Synthesis of Triazole Derivatives and Antimicrobial Activities
Bektaş et al. (2010) researched the synthesis of novel triazole derivatives, starting from various ester ethoxycarbonylhydrazones with primary amines. The resulting compounds, closely related to ethyl 4-((3-chlorophenyl)...piperazine-1-carboxylate, exhibited good to moderate antimicrobial activities against certain microorganisms (Bektaş et al., 2010).
Reduction and Mannich Reaction in Triazol-3-one Derivatives
Fandaklı et al. (2012) synthesized ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H -1,2,4-triazole-1-yl]acetates and examined their antimicrobial activity. This study's approach to synthesis and biological evaluation is relevant to the research of compounds like ethyl 4-((3-chlorophenyl)...piperazine-1-carboxylate (Fandaklı et al., 2012).
Anticonvulsant Enaminones and Hydrogen Bonding Analysis
Kubicki et al. (2000) analyzed the crystal structures of anticonvulsant enaminones, closely related to ethyl 4-((3-chlorophenyl)...piperazine-1-carboxylate. They focused on the hydrogen bonding in these structures, which is crucial for understanding the compound's chemical behavior and potential applications in medicinal chemistry (Kubicki et al., 2000).
Dye Synthesis and Application on Fabrics
Abolude et al. (2021) synthesized disperse dyes closely related to ethyl 4-((3-chlorophenyl)...piperazine-1-carboxylate and studied their application properties on polyester and nylon fabrics. This research highlights the potential use of similar compounds in the textile industry for dyeing purposes (Abolude et al., 2021).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-[(3-chlorophenyl)-(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O4/c1-4-26-15(3)13-18(27)19(21(26)28)20(16-7-6-8-17(23)14-16)24-9-11-25(12-10-24)22(29)30-5-2/h6-8,13-14,20,27H,4-5,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDCERCKZOHWAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC(=CC=C2)Cl)N3CCN(CC3)C(=O)OCC)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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